molecular formula C23H24N2O4S B4078322 4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B4078322
M. Wt: 424.5 g/mol
InChI Key: IWTRTIVWWNAGIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one" involves multi-step organic reactions including ring opening followed by ring closure reactions, demonstrating the complexity and versatility in the synthesis of such molecules. For instance, a compound was synthesized through reactions involving 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile and 5-amino-3-methyl-1H-pyrazole, showcasing a method that could potentially be adapted for the synthesis of the subject compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of related compounds is confirmed through elemental analysis and spectral data, including 1H and 13C NMR spectroscopy. Theoretical calculations, such as those performed using DFT (Density Functional Theory) levels, play a crucial role in predicting the electronic structure and stability of these molecules. For example, NBO (Natural Bond Orbital) analysis has been used to investigate hyperconjugative interactions in synthesized compounds, providing insights into their electronic structure (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Compounds within this family exhibit high reactivity, which can be predicted through local reactivity descriptors. These descriptors indicate nucleophilic attack sites, highlighting the compound's ability to undergo various chemical reactions. Such analyses are crucial for understanding the reactivity and potential chemical transformations of the compound (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. While specific details on the subject compound were not found, related research on similar compounds provides a basis for predicting these properties. Techniques such as X-ray crystallography offer insights into the molecular and crystalline structure, enhancing our understanding of the compound's physical characteristics.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are defined by the compound's molecular structure. Theoretical and experimental analyses, such as those involving quantum studies and thermodynamic properties, help in understanding the stability and reactivity of the compound. For instance, thermodynamic parameters confirm the stability of related structures, providing a foundation for assessing the chemical properties of the compound (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-24(4-2)11-12-25-20(18-10-7-13-30-18)19(22(27)23(25)28)21(26)17-14-15-8-5-6-9-16(15)29-17/h5-10,13-14,20,27H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTRTIVWWNAGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

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